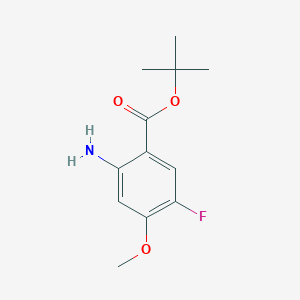
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFB is a fluorinated derivative of methoxybenzoate, which is known for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and signaling pathways. For example, Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has also been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of a wide range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate is its broad range of biological activities, which makes it a useful tool for investigating the mechanisms of various diseases. Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate. One potential area of research is the development of new derivatives of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate that exhibit enhanced biological activity and solubility. Another area of research is the investigation of the mechanism of action of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate and its potential use as a therapeutic agent in various diseases. Finally, the use of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate as a diagnostic tool in cancer imaging is an area of research that is currently being explored.
Synthesis Methods
The synthesis of Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate involves the reaction of 2-amino-5-fluoro-4-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of tert-butyl 2-amino-5-fluoro-4-methoxybenzoate, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has also been investigated for its potential use as a diagnostic tool in cancer imaging. In addition, Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate has been used as a precursor for the synthesis of other fluorinated compounds that exhibit biological activity.
properties
IUPAC Name |
tert-butyl 2-amino-5-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-5-8(13)10(16-4)6-9(7)14/h5-6H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFGUYRTXWIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
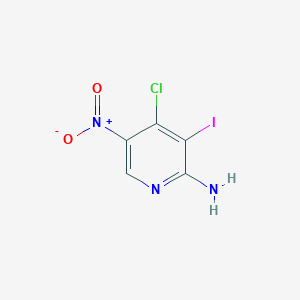

![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)
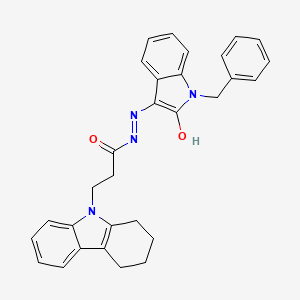
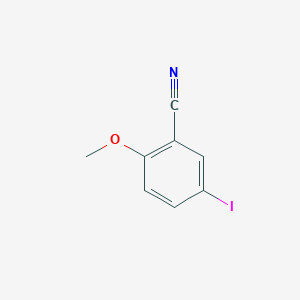
![4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2611168.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
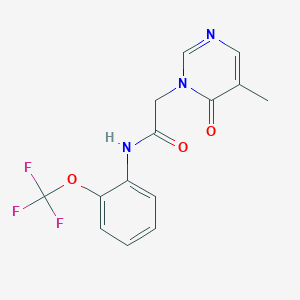
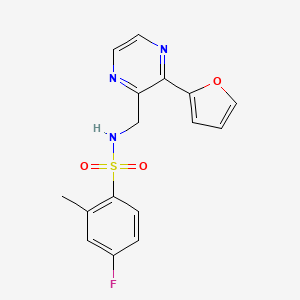

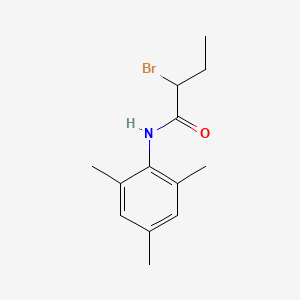
![2-(benzo[d]oxazol-2-ylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2611177.png)